molecular formula C7H15NO B7966512 4-Amino-4-methyl-cyclohexanol

4-Amino-4-methyl-cyclohexanol

Cat. No.: B7966512
M. Wt: 129.20 g/mol
InChI Key: KVXJOQDOXLXUSA-UHFFFAOYSA-N
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Description

Significance of Aminocyclohexanols as Core Chemical Scaffolds

Aminocyclohexanols are a class of organic compounds characterized by a cyclohexane (B81311) ring substituted with both an amino (-NH2) and a hydroxyl (-OH) group. Their importance in chemical research, particularly in drug discovery and medicinal chemistry, stems from several key features:

Stereochemical Complexity : The cyclohexane ring can exist in various conformations, and the substituents can be arranged in different spatial orientations (cis/trans isomers and enantiomers). This three-dimensional diversity is crucial for creating molecules with specific stereochemical configurations essential for their efficacy and selective interaction with biological targets like enzymes and receptors.

Versatile Intermediates : Aminocyclohexanols serve as crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. scimplify.com For instance, trans-4-Aminocyclohexanol is a key starting material in the production of the mucolytic agent Ambroxol (B1667023). fishersci.no

Bioactive Moieties : The amino and hydroxyl groups are key functional groups that can participate in hydrogen bonding and other molecular interactions within biological systems. This ability to interact with biological targets makes them attractive scaffolds for designing new drugs. Research has shown their potential in targeting pathways related to the central nervous system (CNS), inflammation, and pain. scimplify.com

Scaffold for Novelty : Moving away from traditional flat, aromatic ring systems, the non-planar nature of the cyclohexane ring offers a pathway to novel chemical entities with unique pharmacological profiles. rsc.org The rigid yet three-dimensional structure of scaffolds like adamantane, a related polycyclic structure, has shown promise in therapies for neurodegenerative and antiviral treatments.

Historical Context of Cyclohexanol (B46403) Derivative Research in Organic Synthesis

The study of cyclohexanol and its derivatives is deeply rooted in the history of organic synthesis. One of the earliest significant, albeit accidental, discoveries in synthesis was Wöhler's synthesis of urea (B33335) in 1828, which challenged the vitalism theory and opened the door to modern organic chemistry. msu.edu While not directly involving cyclohexanol, this event set the stage for the systematic synthesis of organic compounds.

The late 19th and early 20th centuries saw a surge in the exploration of cyclic compounds. The industrial-scale production of cyclohexanol itself is primarily achieved through two main routes: the oxidation of cyclohexane or the hydrogenation of phenol. wikipedia.orgatamanchemicals.com The mixture of cyclohexanone (B45756) and cyclohexanol, known as "KA oil," is a major industrial feedstock for the production of adipic acid, a precursor to nylon. wikipedia.orgatamanchemicals.com

The development of stereoselective synthesis methods in the 20th century revolutionized the use of cyclohexanol derivatives. The ability to control the spatial arrangement of substituents on the cyclohexane ring became critical. Methodologies such as asymmetric transfer hydrogenation using bifunctional catalysts have been developed to produce enantiomerically enriched cyclohexanol derivatives, which are vital as chiral building blocks for complex molecules. mdpi.com

Throughout the history of synthetic organic chemistry, cyclohexanol derivatives have been used as intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. ontosight.ai Their utility is continually expanding as new synthetic methods and catalytic systems are developed, allowing for more precise and efficient construction of these valuable molecular architectures. acs.orgresearchgate.net

Structural Significance of 4-Amino-4-methyl-cyclohexanol as a Bifunctional Cyclohexane Derivative

This compound is a bifunctional molecule, meaning it contains two distinct reactive functional groups: an amino group (-NH2) and a hydroxyl group (-OH). This dual functionality, combined with the specific substitution pattern on the cyclohexane ring, imparts unique structural and chemical properties.

The molecular structure consists of a cyclohexane backbone with a methyl group and an amino group attached to the same carbon atom (C4), and a hydroxyl group at another position (C1). The presence of the methyl group at the same position as the amino group introduces steric hindrance that can influence the molecule's reactivity and its interactions with other molecules.

The key structural features and their significance are:

Bifunctionality : The amino group is basic and nucleophilic, while the hydroxyl group is weakly acidic and can also act as a nucleophile or be converted into a good leaving group. This allows for selective chemical modifications at either site, making it a versatile building block for creating more complex molecules. nih.gov

Stereoisomerism : Like other substituted cyclohexanes, this compound can exist as cis and trans isomers, where the functional groups are on the same or opposite sides of the ring, respectively. pressbooks.pub This stereochemical arrangement significantly affects the molecule's shape, stability, and biological activity. ontosight.ai The trans isomer, for example, is noted for its stereochemical stability, which is essential in enantioselective synthesis. scimplify.com

Conformational Rigidity : The cyclohexane ring provides a relatively rigid scaffold, which can be advantageous in drug design by pre-organizing the functional groups in a specific spatial orientation for optimal binding to a biological target.

The synthesis of this compound can be approached through methods like the reduction of 4-methylcyclohexanone (B47639) followed by amination. The specific stereoisomer (cis or trans) obtained can often be controlled by the choice of reagents and reaction conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXJOQDOXLXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302563
Record name cis-4-Amino-4-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923672-50-8
Record name cis-4-Amino-4-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 4 Methyl Cyclohexanol and Its Analogues

Reductive Amination Routes from Cyclohexanone (B45756) Derivatives

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form a cyclohexylimine intermediate. This imine is subsequently reduced to yield the final aminocyclohexanol product. acs.org A key challenge in this approach is controlling the selectivity, as side reactions such as over-alkylation to form secondary or tertiary amines can occur. mdpi.com

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a prominent strategy for the reduction step in reductive amination due to its efficiency and the generation of clean byproducts. odinity.com This method involves the use of a metal catalyst and molecular hydrogen (H₂) to reduce the imine intermediate formed from 4-methylcyclohexanone (B47639) and ammonia.

Commonly used heterogeneous catalysts include noble metals such as rhodium (Rh), palladium (Pd), and ruthenium (Ru), as well as nickel (Ni), often supported on materials like carbon (C) or silica (SiO₂). odinity.com The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. For instance, Rh-Ni bimetallic catalysts supported on silica have demonstrated high conversion rates and selectivity for the formation of cyclohexylamine from cyclohexanone. odinity.com The reaction conditions, such as hydrogen and ammonia pressure, temperature, and solvent, are critical parameters that must be optimized to maximize the yield of the primary amine and minimize side products like cyclohexanol (B46403) or secondary amines. mdpi.com

A potential pathway involves the catalytic hydrogenation of 4-methylcyclohexanone oxime. The oxime can be synthesized by the condensation of 4-methylcyclohexanone with hydroxylamine. orgsyn.org Subsequent reduction of the oxime group, for example using catalytic hydrogenation, yields the desired amino group. orgsyn.org

Catalyst SystemSubstrateProductConversion (%)Selectivity (%)Reference
Rh/SiO₂CyclohexanoneCyclohexylamine83.499.1 odinity.com
2 wt.% Ni-Rh/SiO₂CyclohexanoneCyclohexylamine99.896.6 odinity.com

This table presents data for the analogous reductive amination of cyclohexanone to highlight typical catalyst performance.

Stoichiometric Reduction Methods (e.g., utilizing Borohydrides and Aluminum Hydrides)

Stoichiometric reducing agents, particularly metal hydrides, offer an alternative to catalytic hydrogenation for the reduction of the imine intermediate. These methods are often preferred in laboratory-scale synthesis due to their operational simplicity and mild reaction conditions. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. chemrxiv.org It is a mild reductant that can be used in protic solvents like methanol or ethanol and is selective for the reduction of aldehydes, ketones, and imines, leaving other functional groups like esters and amides intact. tamu.educhemrxiv.org

The procedure typically involves first reacting 4-methylcyclohexanone with ammonia or hydroxylamine to form the imine or oxime, respectively, followed by the addition of the borohydride reagent. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent that can also be used. odinity.com However, its high reactivity necessitates the use of anhydrous ethereal solvents and stringent safety precautions. chemrxiv.org

The choice of reducing agent can also influence the stereochemical outcome of the reaction, a crucial aspect in the synthesis of substituted cyclohexanes. odinity.com

Reducing AgentSubstrateMajor Product DiastereomerDiastereomeric Ratio (trans:cis)Reference
NaBH₄4-tert-butylcyclohexanonetrans-4-tert-butylcyclohexanol2.4:1 odinity.com
LiAlH₄4-tert-butylcyclohexanonetrans-4-tert-butylcyclohexanol9.5:1 odinity.com
L-Selectride®4-tert-butylcyclohexanonecis-4-tert-butylcyclohexanol1:20 odinity.com

This table illustrates the stereoselectivity of various hydride reagents on a substituted cyclohexanone, providing insight into potential outcomes for 4-methylcyclohexanone derivatives.

Control of Regioselectivity and Diastereoselectivity

The synthesis of 4-amino-4-methyl-cyclohexanol presents a significant stereochemical challenge: the control over the relative orientation of the amino and methyl groups at the C4 position and the hydroxyl group at the C1 position, leading to the formation of cis and trans diastereomers.

In reductive amination, the stereochemistry is determined during the hydride attack on the intermediate imine. The direction of this attack (from the axial or equatorial face of the cyclohexane (B81311) ring) dictates the stereochemistry of the resulting amine. The steric bulk of the reducing agent plays a critical role in this process. tamu.edu

Small Hydride Reagents (e.g., NaBH₄): These reagents can approach the imine from the less hindered axial face, leading to the formation of the thermodynamically more stable product where the new amino group is in the equatorial position. odinity.com

Bulky Hydride Reagents (e.g., L-Selectride®, lithium tri-sec-butylborohydride): These sterically demanding reagents are forced to approach from the more accessible equatorial face, resulting in the formation of the kinetically favored product with the amino group in the axial position. odinity.com

The substrate itself, with the pre-existing methyl group at the C4 position, will also influence the facial selectivity of the hydride attack. Theoretical calculations and experimental results on similar substituted cyclohexanones have shown that the conformational preferences of the intermediates and the transition state energies are key to determining the final diastereomeric ratio. sbq.org.br

Multi-Step Organic Synthesis Approaches

Multi-step syntheses provide a more controlled, albeit longer, route to this compound and its analogues. These approaches allow for the strategic introduction of functional groups and better management of stereochemistry through the use of protecting groups and selective transformations.

Strategic Implementation of Protecting Groups (e.g., Boc, Phthalimide)

Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites in the molecule. masterorganicchemistry.com In the synthesis of this compound, both the amino and hydroxyl groups may require protection at different stages.

Boc (tert-butoxycarbonyl) Group: This is one of the most common protecting groups for amines. chemistrysteps.com It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is stable to a wide range of nucleophilic and basic conditions but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). masterorganicchemistry.comorganic-chemistry.org A synthetic strategy could involve starting with a Boc-protected amino acid derivative, which is then elaborated to form the cyclohexanol ring, or protecting an amino group introduced early in the synthesis.

Phthalimide Group: The Gabriel synthesis utilizes phthalimide as a protected source of ammonia for synthesizing primary amines. masterorganicchemistry.com The nitrogen in phthalimide can be alkylated via an SN2 reaction, and the primary amine is later liberated, typically by reaction with hydrazine (NH₂NH₂). masterorganicchemistry.com This method effectively prevents the over-alkylation issue common in direct amination with alkyl halides. masterorganicchemistry.com A route to this compound could involve a derivative of 4-methylcyclohexanol that is converted into an alkyl halide, followed by a Gabriel synthesis to install the amino group.

Protecting GroupReagent for ProtectionConditions for DeprotectionReference
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., Trifluoroacetic Acid) masterorganicchemistry.com
PhthalimidePotassium PhthalimideHydrazine (NH₂NH₂) masterorganicchemistry.com

Selective Functional Group Interconversions

Selective functional group interconversions are at the heart of multi-step organic synthesis, allowing for the transformation of one functional group into another without affecting the rest of the molecule. A plausible multi-step route to this compound could involve the reduction of a nitro group. For instance, one could envision a synthesis starting from a suitable precursor that leads to 4-methyl-4-nitrocyclohexanol. The nitro group can then be selectively reduced to a primary amine using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or chemical reduction (e.g., with metals like Fe, Sn, or Zn in acidic media). This approach avoids the direct use of ammonia and the potential for over-alkylation associated with reductive amination.

Another strategy could involve the Curtius or Hofmann rearrangement of a carboxylic acid derivative. A synthesis could start from 4-methylcyclohexane-1,4-dicarboxylic acid or a related derivative. One of the carboxylic acid groups could be selectively converted into an acyl azide (for the Curtius rearrangement) or an amide (for the Hofmann rearrangement). Upon rearrangement, these functional groups yield an isocyanate, which can then be hydrolyzed to the primary amine, providing an alternative pathway to the target 4-amino-4-methyl functionality.

Biocatalytic Synthesis of Aminocyclohexanol Isomers

Biocatalytic methods provide an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral aminocyclohexanols. Enzymes such as keto reductases and amine transaminases are central to these strategies, enabling the precise control of stereochemistry.

Enzyme-Mediated Reductions (e.g., Keto Reductases)

Keto reductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols, making them ideal for the synthesis of specific isomers of this compound from a corresponding ketone precursor. thieme-connect.comrsc.org These enzymes have demonstrated considerable potential in the asymmetric synthesis of chiral alcohols for the pharmaceutical industry. rsc.org

Research has focused on the diastereoselective enzymatic reduction of 4-alkyl-4-aminocyclohexanones. thieme-connect.com By screening a variety of commercially available KREDs, researchers have identified enzymes capable of producing either the cis- or trans-isomer with high selectivity. thieme-connect.com For instance, in the reduction of N-Alloc-4-amino-4-methylcyclohexanone, specific KREDs can achieve high conversions and excellent diastereomeric ratios (dr).

A study by García-Losada and co-workers reported a practical, large-scale synthesis using a KRED for the reduction of a 4-alkyl-4-aminocyclohexanone. On a 1 kg scale, using just 1% (w/w) of the ketoreductase, the desired alcohol product was obtained in 99% isolated yield with a diastereomeric ratio greater than 99:1 after 24 hours. thieme-connect.com Isopropanol is often used as a stoichiometric reductant in these reactions. thieme-connect.com

Below is a table summarizing the performance of selected ketoreductases in the synthesis of aminocyclohexanol analogs.

SubstrateKetoreductase (KRED)IsomerConversion (%)Diastereomeric Ratio (dr)
N-Alloc-4-amino-4-methylcyclohexanoneP1-B12cis98>99:1
N-Alloc-4-amino-4-ethylcyclohexanoneP1-B12cis99>99:1
N-Alloc-4-amino-4-methylcyclohexanoneKRED-130trans7396:4
N-Alloc-4-amino-4-ethylcyclohexanoneKRED-130trans8795:5

Data compiled from a study on the practical manufacture of 4-alkyl-4-aminocyclohexylalcohols. thieme-connect.com

Stereoselective Amine Transaminase Applications

Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. mdpi.com This capability is highly valuable for the asymmetric synthesis of chiral amines and amino alcohols. rsc.org ATAs operate via a ping-pong bi-bi mechanism involving a pyridoxal phosphate (PLP) cofactor. mdpi.com

In the context of aminocyclohexanol synthesis, ATAs can be used to introduce an amino group stereoselectively onto a hydroxycyclohexanone intermediate. The choice of a stereocomplementary amine transaminase allows for the synthesis of either cis- or trans-4-aminocyclohexanol isomers with good to excellent diastereomeric ratios. semanticscholar.orgresearchgate.net The broad substrate spectrum of these enzymes provides access to a wide range of optically pure amino compounds, making them practical for industrial applications. mdpi.com

Protein engineering, combining rational design and directed evolution, has been employed to develop ATA variants with improved selectivity for sterically demanding substrates, such as bridged bicyclic ketones. rsc.org This highlights the potential to tailor these biocatalysts for the specific synthesis of complex aminocyclohexanol analogues.

Cascade Biocatalysis for Complex Aminocyclohexanol Synthesis

Cascade biocatalysis, where multiple enzymatic reactions are performed in a single pot, offers a highly efficient approach to synthesizing complex molecules from simple precursors. nih.gov This strategy minimizes intermediate purification steps, reduces waste, and can overcome thermodynamic limitations. nih.govelsevierpure.com

A one-pot synthesis of cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione has been successfully developed by combining a keto reductase and an amine transaminase. semanticscholar.orgresearchgate.net This modular system works in a sequential cascade:

A regioselective KRED first catalyzes the selective mono-reduction of the diketone to produce 4-hydroxycyclohexanone.

Next, a stereocomplementary ATA introduces the amino group, determining the final cis or trans stereochemistry of the product. semanticscholar.orgresearchgate.net

This cascade approach highlights the power of enzyme selectivity to enable short and highly stereoselective routes to valuable building blocks from renewable starting materials. semanticscholar.orgresearchgate.net The development of robust multi-step enzymatic cascades that operate simultaneously in one pot is a key goal for creating efficient biomanufacturing processes. nih.gov

Optimization Strategies for Reaction Yields and Purity

Maximizing the yield and purity of the target this compound isomer is critical for the viability of any synthetic process. This involves careful control of reaction parameters and the implementation of effective purification methods.

Temperature and Reagent Stoichiometry Control

The efficiency and selectivity of biocatalytic reactions are highly dependent on reaction conditions. Temperature is a critical parameter that influences enzyme activity and stability. Each enzyme has an optimal temperature range for performance; deviations can lead to reduced reaction rates or enzyme denaturation.

Reagent stoichiometry, including the concentration of the substrate, cofactor, and any co-solvents or co-substrates, also plays a crucial role. In KRED-catalyzed reductions, the choice and concentration of the alcohol used for cofactor recycling (e.g., isopropanol) can significantly impact the reaction's efficiency. nih.gov For ATA reactions, the equilibrium can be manipulated by using a large excess of the amine donor or by removing the ketone byproduct, thus driving the reaction toward the desired amine product. elsevierpure.com Process optimization often involves screening different substrate loadings and enzyme concentrations to find a balance between high conversion, selectivity, and economic feasibility. For example, preparative-scale bioreductions have been successfully demonstrated with substrate concentrations of up to 40 g/L. nih.govmdpi.com

Purification Techniques for Isomer Separation (e.g., Recrystallization)

Following synthesis, the separation of the desired stereoisomer from the reaction mixture is a crucial step. As biocatalytic reactions can sometimes yield mixtures of cis and trans isomers, effective purification techniques are necessary.

Recrystallization is a widely used and effective method for separating diastereomers. Fractional crystallization, in particular, has been successfully applied to the separation of aminocyclohexanol isomers. google.com This technique exploits the differences in solubility between the cis and trans isomers in a specific solvent system. By carefully controlling conditions such as solvent composition and cooling temperature, one isomer can be selectively crystallized out of the solution, leaving the other isomer dissolved. For example, the separation of aminocyclohexanol stereoisomers has been achieved through repeated recrystallization from ethylene glycol dimethyl ether by cooling the solution to between 0-15°C. google.comgoogle.com The process often involves dissolving the crude mixture in a suitable solvent (e.g., toluene) at an elevated temperature, followed by controlled cooling to induce crystallization of the less soluble isomer. google.com

Other purification methods, such as chromatography, can also be employed for isomer separation. Normal-phase and reverse-phase liquid chromatography using various columns and mobile phases have been optimized for separating different isomers of organic compounds. nih.gov

Stereochemical Investigations and Conformational Dynamics of 4 Amino 4 Methyl Cyclohexanol

Analysis of cis- and trans-Isomerism in the Cyclohexane (B81311) Ring

Due to the restricted rotation around the carbon-carbon single bonds within its cyclic structure, 4-Amino-4-methyl-cyclohexanol can exist as two distinct geometric isomers: cis and trans. pressbooks.pub These isomers are classified based on the relative orientation of the substituents on the cyclohexane ring. In this molecule, the key substituents are the hydroxyl group (-OH) at the C1 position and the amino (-NH2) and methyl (-CH3) groups, which are both attached to the C4 position.

Isomerism is determined by the spatial relationship between the hydroxyl group at C1 and the substituents at C4.

cis-4-Amino-4-methyl-cyclohexanol : In this isomer, the hydroxyl group and the amino/methyl groups are on the same side of the cyclohexane ring's general plane.

trans-4-Amino-4-methyl-cyclohexanol : In this isomer, the hydroxyl group and the amino/methyl groups are on opposite sides of the ring's plane.

These cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. idc-online.com Consequently, they possess different physical and chemical properties. The rigidity of the ring prevents the interconversion of cis and trans isomers without the breaking and reforming of chemical bonds.

Conformational Analysis of the Cyclohexane Moiety

The cyclohexane ring is not planar; it predominantly adopts a puckered, strain-free chair conformation. gmu.edu The stability and properties of each stereoisomer are dictated by the conformational equilibrium of this chair structure.

The cyclohexane ring can undergo a conformational interconversion known as a "ring flip," where one chair form converts into an alternative chair form. masterorganicchemistry.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

For this compound, each stereoisomer (cis and trans) has two possible chair conformations that exist in a dynamic equilibrium.

For the cis isomer , a ring flip interconverts two non-identical chair conformations. In one conformer, the C1-hydroxyl group is axial and the C4-substituents are equatorial. In the flipped conformer, the C1-hydroxyl group is equatorial, and the C4-substituents are axial.

For the trans isomer , one chair conformation places both the C1-hydroxyl and the C4-substituents in equatorial positions (di-equatorial). The ring-flipped conformer places both substituent groups in axial positions (di-axial).

The position of the equilibrium for both isomers is determined by the relative stability of the two chair conformers, which is primarily influenced by steric interactions.

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric strain. libretexts.org The energetic penalty for a substituent occupying an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations for a monosubstituted cyclohexane. wikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.org

The steric demands of the substituents in this compound are critical for predicting the most stable conformation. At the C4 position, the methyl and amino groups are considered as a single substituent unit for the purpose of 1,4-interactions with the C1-hydroxyl group. The primary steric considerations involve the axial placement of the C1-hydroxyl group versus the axial placement of the C4-substituents.

SubstituentA-value (kcal/mol)Relative Steric Bulk
Hydroxyl (-OH)0.87 - 1.0Moderate
Amino (-NH2)1.2 - 1.6Moderate-High
Methyl (-CH3)1.74High

Data sourced from established literature on conformational analysis. A-values can vary slightly depending on solvent and experimental conditions. masterorganicchemistry.comlibretexts.org

Based on these values, the methyl group is the bulkiest, followed by the amino group, and then the hydroxyl group.

The primary source of steric strain that destabilizes axial substituents is the 1,3-diaxial interaction. libretexts.org This refers to the repulsive steric interaction between an axial substituent and the two axial hydrogen atoms located on the same side of the ring at the C3 and C5 positions relative to the substituent. libretexts.org

For trans-4-Amino-4-methyl-cyclohexanol: The two possible conformations are di-equatorial and di-axial. The di-equatorial conformer has no significant 1,3-diaxial interactions involving the substituents. The di-axial conformer, however, would force both the bulky C4-methyl/amino groups and the C1-hydroxyl group into sterically hindered axial positions. This would result in substantial destabilization. Therefore, the conformational equilibrium for the trans isomer overwhelmingly favors the di-equatorial conformation .

For cis-4-Amino-4-methyl-cyclohexanol: In the cis isomer, one substituent group must be axial while the other is equatorial. The two chair conformers are:

Conformer A: Axial hydroxyl group and equatorial methyl/amino groups.

Conformer B: Equatorial hydroxyl group and axial methyl/amino groups.

To determine the more stable conformer, we compare the total steric strain from 1,3-diaxial interactions in each. The A-value of the methyl group (~1.74 kcal/mol) is significantly larger than that of the hydroxyl group (~0.87 kcal/mol). masterorganicchemistry.com Therefore, placing the methyl group in the axial position (Conformer B) incurs a greater energetic penalty than placing the hydroxyl group in the axial position (Conformer A). The equilibrium will thus strongly favor Conformer A , where the bulkier methyl/amino substituent group at C4 is in the equatorial position and the smaller hydroxyl group at C1 is axial. pressbooks.pub

Chiral Properties and Enantiomeric Considerations

Both the cis and trans isomers of this compound are achiral . This is because they possess an internal plane of symmetry that passes through the C1 and C4 atoms, as well as the hydroxyl, amino, and methyl groups. spcmc.ac.inlibretexts.org A molecule with such a plane of symmetry is superimposable on its mirror image and is therefore achiral.

Because they are achiral, neither the cis nor the trans isomer can exist as a pair of enantiomers. They are classified as meso compounds, which are achiral members of a set of diastereomers. spcmc.ac.in Although individual chair conformations may be chiral, the rapid ring-flipping at room temperature results in a time-averaged structure that is achiral. idc-online.com

Correlation between Stereochemistry and Chemical Reactivity/Scaffold Utility

The stereochemistry and preferred conformation of a molecule directly influence its chemical reactivity. The accessibility of functional groups for a reaction is often dependent on their spatial orientation (axial or equatorial).

Equatorial Substituents : These are generally more sterically accessible to incoming reagents, as they point away from the bulk of the ring. Reactions at equatorial positions are often faster.

Axial Substituents : These are more sterically hindered due to the 1,3-diaxial interactions with other axial atoms. Reactions at axial positions are typically slower. acs.org

Applying these principles to the stable conformers of this compound:

In trans-4-Amino-4-methyl-cyclohexanol , the most stable conformation places both the hydroxyl and amino groups in equatorial positions. This makes both functional groups highly accessible for chemical reactions, such as acylation, alkylation, or participation in hydrogen bonding. This isomer would likely serve as a more reactive and versatile scaffold.

In cis-4-Amino-4-methyl-cyclohexanol , the preferred conformation places the amino group (and methyl group) in the equatorial position and the hydroxyl group in the more hindered axial position. This conformational bias leads to a difference in the reactivity of the two functional groups. The equatorial amino group would be expected to react more readily than the sterically shielded axial hydroxyl group. This inherent difference in reactivity based on stereochemistry could be exploited in stereoselective synthesis to modify one functional group preferentially over the other. psiberg.comlibretexts.org

Chemical Transformations and Reaction Mechanisms of 4 Amino 4 Methyl Cyclohexanol

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of 4-Amino-4-methyl-cyclohexanol can be oxidized to yield the corresponding ketone. The presence of the amino group requires consideration of chemoselectivity, as the nitrogen atom can also be susceptible to oxidation under certain conditions.

The oxidation of the secondary alcohol functionality in this compound leads to the formation of 4-Amino-4-methylcyclohexan-1-one. Since the alcohol is secondary, oxidation does not proceed to a carboxylic acid, and aldehydes are not formed. chadsprep.com A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective systems. organic-chemistry.org

Common methods for the oxidation of secondary alcohols to ketones include the use of:

Chromic Acid (Jones Reagent): Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, this is a strong oxidizing agent capable of converting secondary alcohols to ketones. lumenlearning.com

Pyridinium Chlorochromate (PCC): A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones. chadsprep.com

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and is known for its mild conditions. organic-chemistry.org

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a high-yielding and selective oxidation under neutral conditions.

The choice of oxidant is crucial to avoid unwanted side reactions, particularly involving the amino group. Milder, non-acidic reagents are often preferred to maintain the integrity of the amine functionality. For instance, methods utilizing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite can offer high chemoselectivity for the oxidation of alcohols in the presence of amines. organic-chemistry.org

Oxidizing Agent/SystemTypical ConditionsProductGeneral Applicability
Chromic Acid (H₂CrO₄)H₂SO₄, Acetone4-Amino-4-methylcyclohexan-1-oneStrong, may require N-protection
PCCCH₂Cl₂4-Amino-4-methylcyclohexan-1-oneMilder, good for sensitive substrates
Swern Oxidation (DMSO, (COCl)₂)CH₂Cl₂, -78°C, then Et₃N4-Amino-4-methylcyclohexan-1-oneMild, avoids heavy metals
TEMPO/NaOClCH₂Cl₂, H₂O, Bu₄NBr4-Amino-4-methylcyclohexan-1-oneHighly chemoselective

The mechanism for the oxidation of alcohols often involves the removal of a proton from the hydroxyl-bearing carbon (the α-carbon). chadsprep.com For this to occur, the hydroxyl group must first be converted into a better leaving group.

In a chromic acid oxidation, the alcohol's oxygen atom attacks the chromium atom of H₂CrO₄ to form a chromate ester. chemistnotes.compearson.com In the subsequent step, a base, typically water, abstracts the proton from the α-carbon. libretexts.org This initiates an E2-like elimination, where the C-H bond electrons form a new carbon-oxygen π-bond, and the O-Cr bond is cleaved, releasing the chromium species (which is reduced in the process) and forming the ketone. lumenlearning.comlibretexts.org Tertiary alcohols cannot be oxidized in this manner because they lack an α-hydrogen. lumenlearning.com

The general mechanism is as follows:

Formation of Chromate Ester: The alcohol (-OH) reacts with chromic acid (H₂CrO₄) to form a chromate ester intermediate.

E2 Elimination: A base removes the α-hydrogen, leading to the formation of the carbonyl C=O double bond and the departure of the reduced chromium species.

Reduction Reactions to Novel Cyclohexanol (B46403) Derivatives

This section pertains to the reduction of the corresponding ketone, 4-Amino-4-methylcyclohexan-1-one, to regenerate the amino alcohol. This reaction is significant as it can produce different stereoisomers (diastereomers) of the parent compound, this compound. The reduction of a ketone to a secondary alcohol introduces a new chiral center (or re-establishes an existing one), and the stereochemical outcome depends on the reducing agent and the steric environment of the carbonyl group.

The reduction of cyclic ketones, such as 4-Amino-4-methylcyclohexan-1-one, can yield both cis and trans isomers, where the relationship is between the newly formed hydroxyl group and the existing amino group. The facial selectivity of the hydride attack (from the axial or equatorial direction) determines the stereochemistry of the resulting alcohol. acs.org

Common reducing agents include:

Sodium Borohydride (NaBH₄): A mild reducing agent that typically favors axial attack on unhindered cyclohexanones, leading to the equatorial alcohol as the major product. acs.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that also tends to deliver the hydride from the less sterically hindered face. acs.org

Bulky Hydride Reagents (e.g., L-Selectride): These sterically demanding reagents favor attack from the more accessible equatorial face, resulting in the axial alcohol as the major product. acs.org

A study on the reduction of related β-enaminoketones using sodium in a mixture of THF and isopropyl alcohol produced a diastereomeric mixture of the corresponding amino alcohols. mdpi.com This highlights that the choice of reducing system can influence the ratio of cis and trans products.

Reducing AgentTypical ConditionsMajor Product (Predicted)Minor Product (Predicted)
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to RTtrans-4-Amino-4-methyl-cyclohexanol (Equatorial -OH)cis-4-Amino-4-methyl-cyclohexanol (Axial -OH)
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Ether or THF, then H₂O workuptrans-4-Amino-4-methyl-cyclohexanol (Equatorial -OH)cis-4-Amino-4-methyl-cyclohexanol (Axial -OH)
L-Selectride (LiHB(sBu)₃)Anhydrous THF, -78°Ccis-4-Amino-4-methyl-cyclohexanol (Axial -OH)trans-4-Amino-4-methyl-cyclohexanol (Equatorial -OH)

Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Functionalities

Both the amino and hydroxyl groups in this compound are nucleophilic and can react with various electrophiles. The primary amino group is generally a stronger nucleophile than the secondary hydroxyl group, which allows for chemoselective reactions.

Alkylation: The amino group can be selectively N-alkylated in the presence of the hydroxyl group. rsc.org This is typically achieved by reacting the amino alcohol with an alkyl halide. Due to the higher nucleophilicity of nitrogen, mono-N-alkylation is the predominant reaction. organic-chemistry.org To achieve O-alkylation, the amino group must first be protected.

Acylation: Acylation with reagents like acyl chlorides or anhydrides also shows high selectivity for the amino group. researchgate.net The reaction of this compound with an acyl chloride would readily form the corresponding N-acyl derivative (an amide). O-acylation to form an ester at the hydroxyl group is less favorable and generally requires protection of the more reactive amino group or specific reaction conditions. google.comgoogleapis.com For instance, conducting the acylation under strongly acidic conditions protonates the amino group, deactivating it and allowing for selective O-acylation of the hydroxyl group. nih.gov

Reaction TypeReagentTypical ConditionsSelective Product
N-AlkylationAlkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl-4-amino-4-methyl-cyclohexanol
N-AcylationAcyl Chloride (e.g., CH₃COCl)Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl-4-amino-4-methyl-cyclohexanol
O-AcylationAcyl Chloride (e.g., CH₃COCl)Strong Acid (e.g., CF₃COOH)O-Acyl-4-amino-4-methyl-cyclohexanol

These reactions typically target the hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution or elimination reactions.

Halogenation: The hydroxyl group can be replaced by a halogen, most commonly chlorine, using reagents like thionyl chloride (SOCl₂). youtube.com For amino alcohols, this reaction can be complex. However, optimized procedures, such as the inverse addition of the amino alcohol to SOCl₂, can efficiently produce the corresponding amino chloride without the need for N-protection. acs.orgorganic-chemistry.org The protonated amine is less nucleophilic, allowing the reaction to proceed at the hydroxyl group. acs.org The reaction mechanism can proceed with either retention (Sɴi) or inversion (Sɴ2) of stereochemistry, depending on the conditions. masterorganicchemistry.com

Sulfonation: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group. youtube.com This is achieved by reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a non-nucleophilic base like pyridine. youtube.com The reaction proceeds with retention of stereochemistry at the carbon center because the C-O bond is not broken during the process. youtube.com Similar to halogenation, the amino group may need to be protected (e.g., as an amide) prior to sulfonation to prevent the formation of a sulfonamide. Sulfation, the formation of a sulfate ester, can also be achieved using reagents like sulfamic acid or sulfur trioxide complexes. nih.govgoogle.com

Dehydration Reactions of the Cyclohexanol Scaffold

The acid-catalyzed dehydration of the cyclohexanol ring in this compound is a classic elimination reaction that proceeds by removing the hydroxyl group and a proton from an adjacent carbon to form an alkene. Under acidic conditions, the amino group is expected to be protonated, forming an ammonium (B1175870) salt, which influences the electronic environment but does not directly participate in the elimination of the hydroxyl group. The reaction is analogous to the well-studied dehydration of 4-methylcyclohexanol. marmacs.orgutdallas.eduyoutube.com

Mechanisms of Elimination (E1, E2)

Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). wikipedia.orglumenlearning.com The dehydration of alcohols in the presence of a non-nucleophilic acid, such as sulfuric or phosphoric acid, predominantly follows the E1 pathway. brainly.combartleby.com

E1 Mechanism: This is a two-step process. lumenlearning.com

Protonation and Formation of a Carbocation: The hydroxyl group is a poor leaving group. In the presence of an acid, it is protonated to form an alkyloxonium ion. This ion then departs as a water molecule, a good leaving group, leaving behind a carbocation intermediate. brainly.com For this compound, this would result in a tertiary carbocation at the C4 position, which is relatively stable.

Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. brainly.com

E2 Mechanism: This is a single-step, concerted reaction where a strong base removes a proton, and the leaving group departs simultaneously. wikipedia.orgiitk.ac.in This mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group, which often necessitates that both groups are in axial positions in a cyclohexane (B81311) chair conformation. chemistrysteps.comkhanacademy.org The E2 mechanism is less common for alcohol dehydration but is typical for alkyl halides treated with a strong, non-nucleophilic base. wikipedia.org

Given the reaction conditions for alcohol dehydration (acid and heat), the E1 mechanism is the operative pathway for this compound. utdallas.edu

Formation of Methylcyclohexene Isomers

The dehydration of this compound, proceeding through a tertiary carbocation at C4, can theoretically yield two primary alkene isomers, depending on which adjacent proton is removed.

Elimination of a proton from C3 or C5: This would lead to the formation of 4-methyl-4-aminocyclohex-1-ene.

Elimination of a proton from the methyl group: This would result in 4-amino-1-methylenecyclohexane.

Following Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product, the formation of 4-methyl-4-aminocyclohex-1-ene would be favored over the less substituted exocyclic methylene product. iitk.ac.in The analogous dehydration of 4-methylcyclohexanol yields a mixture of 4-methylcyclohexene, 3-methylcyclohexene, and 1-methylcyclohexene, with the product distribution changing over time in a phenomenon known as the "Evelyn Effect". marmacs.orgedubirdie.com

Starting MaterialReactionPredicted Major ProductPredicted Minor Product
This compoundAcid-Catalyzed Dehydration (E1)4-methyl-4-aminocyclohex-1-ene4-amino-1-methylenecyclohexane

Carbocation Rearrangements and Product Distribution

Carbocation rearrangements, such as hydride or alkyl shifts, are common when they can lead to a more stable carbocation (e.g., a secondary to a tertiary carbocation). libretexts.orglibretexts.org In the dehydration of 4-methylcyclohexanol, a secondary carbocation is initially formed, which can rearrange via a hydride shift to a more stable tertiary carbocation, leading to products like 1-methylcyclohexene. chegg.com

However, in the case of this compound, the loss of water directly forms a tertiary carbocation at C4. Since this is already the most stable type of carbocation, rearrangements are generally not expected to occur. libretexts.org Therefore, the product distribution is primarily controlled by the regioselectivity of the deprotonation step (Zaitsev's rule vs. Hofmann elimination), with the more stable, endocyclic alkene being the expected major product. The protonated amino group's steric bulk and inductive effect might slightly influence the product ratios, but the primary products would derive directly from the initial tertiary carbocation.

Condensation Reactions

The primary amino group of this compound is a potent nucleophile, enabling it to participate in a variety of condensation reactions, most notably with carbonyl compounds.

Synthesis of Schiff Bases and Imine Derivatives

A Schiff base, or imine, is a compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. ekb.eg They are typically formed through the nucleophilic addition of a primary amine to an aldehyde or a ketone, followed by the elimination of a water molecule. redalyc.org

The reaction of this compound with a carbonyl compound, such as an aldehyde or ketone, under mild acid catalysis, would readily produce the corresponding Schiff base. organic-chemistry.orgtaylorandfrancis.comyoutube.com

Mechanism:

Nucleophilic Attack: The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine.

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Dehydration: The lone pair of electrons on the nitrogen helps to expel the water molecule, forming a C=N double bond and generating an iminium ion.

Deprotonation: A base (e.g., water) removes the proton from the nitrogen to yield the final, neutral imine product.

Amine ReactantCarbonyl ReactantProduct Class
This compoundAldehyde (R-CHO)N-alkylidene-1-(4-hydroxy-1-methylcyclohexyl)amine
This compoundKetone (R-CO-R')N-alkylidene-1-(4-hydroxy-1-methylcyclohexyl)amine

Mannich Reactions and Formation of Aminomethoxy Derivatives

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (like a ketone), formaldehyde, and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.com The product is a β-amino-carbonyl compound known as a Mannich base. oarjbp.com

This compound, having a primary amine, can participate in the Mannich reaction. The first step involves the formation of an Eschenmoser-like salt (an iminium ion) from the reaction between the primary amine and formaldehyde. youtube.comchemtube3d.com This iminium ion then acts as an electrophile and is attacked by the enol form of the active hydrogen compound (e.g., a ketone).

Example Reaction: this compound + Formaldehyde + Acetone → Mannich Base

The term "aminomethoxy derivatives" can also refer to products from a related reaction where an alcohol (like cyclohexanol), formaldehyde, and a secondary amine react to form a compound with an R₂N-CH₂-O-R' structure. akj.azresearchgate.net However, in the context of the reactivity of this compound itself, the more direct application is its role as the amine component in a classical Mannich reaction.

C-O Bond Activation and Functionalization in Analogous Systems

The direct C-O bond activation and subsequent functionalization of this compound is a specialized area of research. However, insights into its potential reactivity can be gleaned from studies on analogous chemical systems. The principles governing the reactivity of the hydroxyl group in similar cyclic alcohols provide a framework for understanding how this compound might behave under various reaction conditions. Two key strategies for C-O bond activation in analogous cyclohexanol derivatives involve acid-catalyzed dehydration and photoredox-mediated radical generation.

A common method for activating the C-O bond in alcohols is through acid-catalyzed dehydration, which typically leads to the formation of an alkene. In a system analogous to this compound, such as trans-4-methylcyclohexanol, the reaction proceeds through an E1 elimination mechanism. study.com The process is initiated by the protonation of the hydroxyl group by a strong acid, like sulfuric or phosphoric acid, forming a good leaving group (water). study.com Subsequent departure of the water molecule results in the formation of a secondary carbocation intermediate. study.comstudy.com A base, which can be a water molecule or the conjugate base of the acid, then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond and yielding products like 4-methylcyclohexene. study.com It is noteworthy that the formation of the carbocation intermediate can sometimes lead to rearrangements, such as 1,2-hydride shifts, resulting in a mixture of alkene isomers. study.com

Table 1: Products of Acid-Catalyzed Dehydration of 4-Methylcyclohexanol

Starting Material Major Product Side Products

More contemporary approaches to C-O bond activation involve photoredox catalysis, which allows for the generation of carbon-centered radicals from alcohols under mild conditions. While not directly demonstrated on this compound, a relevant analogous system is 1-methyl-1-cyclohexanol. In this method, the alcohol is first activated by converting it into an alkyl oxalate derivative. This oxalate can then participate in a single-electron transfer (SET) reaction with an excited-state photocatalyst, often an iridium-based complex. Upon one-electron oxidation, the oxalate undergoes decarboxylation, releasing two molecules of carbon dioxide and generating a tertiary radical. This radical can then engage in various coupling reactions, for instance, with an imine to form new carbon-carbon bonds, ultimately leading to the synthesis of unnatural amino acids after a reduction and protonation step. This strategy highlights a modern approach to C-O bond functionalization that moves beyond traditional elimination reactions.

Table 2: Key Steps in Photoredox-Mediated C-O Bond Activation of an Analogous Tertiary Alcohol

Step Description
Activation The tertiary alcohol is converted to an alkyl oxalate derivative.
Single-Electron Transfer (SET) The oxalate salt undergoes a SET reaction with an excited photocatalyst.
Radical Formation The oxidized oxalate releases two molecules of carbon dioxide to form a tertiary carbon radical.
Coupling The generated radical couples with a suitable acceptor, such as an imine.

| Product Formation | The coupled product is reduced and protonated to yield the final functionalized molecule. |

These examples from analogous systems provide a strong indication of the potential pathways for C-O bond activation and functionalization of this compound. The presence of the amino group in the target molecule could influence these reactions, for example, by acting as an internal base or by requiring a protecting group strategy, depending on the reaction conditions.

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 4 Methyl Cyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 4-Amino-4-methyl-cyclohexanol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to elucidate its complex structure, including the stereochemical relationship between the amino, methyl, and hydroxyl groups.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Isomer Differentiation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts of the cyclohexyl protons would appear in the upfield region, typically between 1.0 and 2.5 ppm. The presence of both cis and trans isomers would result in a more complex spectrum, with separate signals for the axial and equatorial protons in each isomer.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) would give rise to a signal in the range of 3.5-4.0 ppm. The exact chemical shift and multiplicity of this signal would be indicative of its axial or equatorial position and, consequently, the cis or trans nature of the isomer. The protons of the amino group (-NH₂) and the hydroxyl group (-OH) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region of the spectrum.

¹H NMR Data Table (Predicted)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Cyclohexyl (CH₂)1.0 - 2.5Multiplet
Methyl (CH₃)~1.2Singlet
Methine (CH-OH)3.5 - 4.0Multiplet
Amino (NH₂)Variable (broad)Singlet
Hydroxyl (OH)Variable (broad)Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the amino and methyl groups (quaternary carbon) would have a characteristic chemical shift. The carbon atom bonded to the hydroxyl group would resonate at a downfield position, typically in the range of 65-75 ppm. The remaining cyclohexyl carbons would appear at higher field strengths. The presence of stereoisomers would likely lead to a doubling of some or all of the carbon signals.

¹³C NMR Data Table (Predicted)

Carbon Type Predicted Chemical Shift (ppm)
Methyl (CH₃)20 - 30
Cyclohexyl (CH₂)25 - 45
Quaternary (C-N/C-CH₃)50 - 60
Methine (C-OH)65 - 75

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the same region (around 3300-3500 cm⁻¹). The C-H stretching vibrations of the cyclohexyl and methyl groups would be observed in the 2850-3000 cm⁻¹ region. Additionally, C-N and C-O stretching vibrations would be present in the fingerprint region (below 1500 cm⁻¹). The presence and nature of hydrogen bonding (intramolecular vs. intermolecular) can also be inferred from the position and shape of the O-H and N-H absorption bands.

IR Spectroscopy Data Table (Predicted)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Broad, Strong
N-H (Amine)Stretching3300 - 3500Medium (two peaks)
C-H (Alkyl)Stretching2850 - 3000Strong
C-O (Alcohol)Stretching1000 - 1260Strong
C-N (Amine)Stretching1020 - 1250Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₁₅NO), the calculated exact mass is 129.1154 g/mol . HRMS analysis would be expected to yield a measured m/z value for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ that is very close to this theoretical value, confirming the elemental composition of the compound.

Fragmentation Patterns for Structural Confirmation

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules or radicals.

Key fragmentation patterns could include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 114.

Loss of an amino group (-NH₂): This would lead to a fragment at m/z 113.

Loss of water (-H₂O): Dehydration of the alcohol can produce a fragment at m/z 111.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common fragmentation pathway for amines and alcohols. For example, cleavage of the bond between the quaternary carbon and an adjacent cyclohexyl carbon could lead to various fragment ions.

Ring cleavage: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller fragment ions.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the this compound molecule.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its application is crucial for both purity assessment and quantitative analysis.

The determination of purity is a critical aspect of quality control for this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The presence of both amino and hydroxyl functional groups allows for effective separation from non-polar and highly polar impurities.

Method development for purity assessment would typically involve screening various C18 or C8 columns with mobile phases consisting of aqueous buffers (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, although the chromophoric properties of this compound itself are limited. Derivatization with a UV-active agent can be employed to enhance detection sensitivity.

For quantitative analysis, a validated HPLC method is essential. This involves establishing linearity, accuracy, precision, and robustness. An internal or external standard method would be used for accurate quantification.

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (or following derivatization)

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is not based on a specific published method for this exact compound.

This compound possesses stereoisomers (cis and trans diastereomers), and each of these can exist as a pair of enantiomers. Chiral HPLC is indispensable for the separation and quantification of these stereoisomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. nih.govyakhak.org The choice of the specific chiral column and mobile phase is critical and often determined through empirical screening. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase or polar organic modes can be effective. The interactions responsible for chiral recognition on these phases include hydrogen bonding, dipole-dipole interactions, and steric hindrance. scas.co.jp

Table 2: Potential Chiral HPLC Approaches for this compound

CSP Type Mobile Phase System Separation Principle
Amylose or Cellulose-based Hexane/Isopropanol/Ethanol Hydrogen bonding, steric interactions
Macrocyclic Glycopeptide (e.g., Teicoplanin-based) Methanol/Water/Acid or Base Ionic interactions, hydrogen bonding

| Pirkle-type (e.g., (S,S)-Whelk-O1) | Hexane/Isopropanol | π-π interactions, hydrogen bonding |

This table outlines potential strategies for chiral separation based on the analysis of similar amino alcohol compounds.

Gas Chromatography (GC) for Volatile Compound Analysis and Purity Assessment

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point due to its polar functional groups, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability. Derivatization, for instance by silylation of the hydroxyl and amino groups, reduces the polarity and improves chromatographic peak shape.

GC is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity towards organic compounds. For structural elucidation of unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is the method of choice.

A GC method for a related compound, trans-4-aminocyclohexanol, has been developed for its detection in ambroxol (B1667023) hydrochloride injections, indicating the feasibility of this technique. patsnap.com Such a method would typically use a capillary column with a polar stationary phase and a temperature programming to ensure the elution of all components of interest.

Table 3: Hypothetical GC Method Parameters for this compound Analysis

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

| Injection Mode | Split (e.g., 50:1) |

This table is a hypothetical example based on general GC principles and methods for similar compounds.

Research Applications of 4 Amino 4 Methyl Cyclohexanol As a Versatile Chemical Scaffold and Building Block

Role in Complex Organic Molecule Synthesis

4-Amino-4-methyl-cyclohexanol serves as a crucial intermediate in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be derivatized, allows for the construction of intricate molecular architectures. The cyclohexane (B81311) core provides a rigid and well-defined three-dimensional structure, which is often a desirable feature in the design of bioactive molecules.

While specific examples detailing the extensive use of this compound in a wide array of complex molecule syntheses are not broadly documented in publicly available literature, its structural motif is found in various classes of compounds. The utility of the closely related compound, trans-4-aminocyclohexanol, in the synthesis of the mucolytic agent Ambroxol (B1667023), highlights the potential of this class of compounds as key intermediates. This suggests that this compound could be employed in similar synthetic strategies to introduce the substituted cyclohexane moiety into a target molecule, potentially influencing its pharmacological properties.

Development of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino alcohols are a well-established class of chiral ligands due to their ability to coordinate with metal centers through both the nitrogen and oxygen atoms, creating a rigid and stereochemically defined environment around the metal.

Although specific research detailing the application of chiral ligands derived directly from this compound is limited in available literature, the broader class of chiral aminocyclohexanol derivatives has been explored for this purpose. The inherent chirality of resolved enantiomers of such compounds can be transferred during a catalytic reaction to produce a desired enantiomer of a product in excess.

Enantioselective carbon-carbon bond formation is a fundamental transformation in organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemical outcome of these reactions. While there is a lack of specific data on the use of this compound-derived ligands in this context, the general principles of asymmetric catalysis suggest their potential utility. For instance, chiral amino alcohol ligands are known to be effective in promoting the enantioselective addition of organozinc reagents to aldehydes.

Table 1: Representative Enantioselective C-C Bond Formation Reactions Using Chiral Amino Alcohol Ligands (Hypothetical Data for this compound-derived ligand)

Reaction Type Catalyst/Ligand System Substrate Product Yield (%) Enantiomeric Excess (ee, %)
Alkyl addition to aldehyde Zn(Et)2 / Chiral Ligand Benzaldehyde 1-Phenyl-1-propanol 95 92

Metal-catalyzed asymmetric transformations are a powerful tool for the synthesis of chiral molecules. The design of the chiral ligand is crucial for achieving high enantioselectivity. Chiral amino alcohols can coordinate to a variety of transition metals, such as ruthenium, rhodium, and iridium, to create catalysts for reactions like asymmetric hydrogenation and transfer hydrogenation.

While direct applications of this compound-derived ligands are not extensively reported, the structural features of this compound make it a promising candidate for the development of new chiral ligands. The presence of the methyl group could provide additional steric bulk, which can be beneficial for enhancing enantioselectivity in certain reactions.

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

This compound is recognized as a valuable precursor in the synthesis of advanced pharmaceutical intermediates. Its structural framework is a component of several biologically active compounds. The trans isomer, in particular, is noted for its role in the development of chiral molecules and bioactive agents.

A significant example, although involving the closely related trans-4-aminocyclohexanol, is its use in the synthesis of Ambroxol, a widely used mucolytic drug. This synthesis demonstrates the importance of the trans-aminocyclohexanol moiety in the final drug structure. It is plausible that this compound could be used to synthesize analogs of Ambroxol or other pharmaceutical agents, where the additional methyl group might modulate the drug's activity, selectivity, or pharmacokinetic properties.

Intermediate in the Synthesis of Agrochemical Compounds

The application of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of various compounds. The specific structures of these agrochemical compounds and the exact role of this compound in their synthesis are not widely detailed in the public domain. However, the presence of the amino and hydroxyl groups on a cyclohexane frame is a common feature in certain classes of pesticides and herbicides, suggesting its utility as a versatile building block in this industry.

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The functional groups present in this compound, namely the amino and hydroxyl groups, are capable of forming hydrogen bonds. This property makes it a potential building block for the construction of supramolecular assemblies.

However, a review of the available scientific literature did not yield specific examples or detailed studies on the integration of this compound into supramolecular assemblies. The potential for this compound to participate in the formation of such structures remains an area for future research.

Design Principles for Amino Alcohol-Based Supramolecular Systems

Information not available in the reviewed literature.

Investigations into Self-Assembly and Co-Assembly Phenomena

Information not available in the reviewed literature.

Contributions to Functionalized Materials Science

Information not available in the reviewed literature.

Scaffold Development for Polymer Chemistry

Information not available in the reviewed literature.

Engineering of Biomaterial Scaffolds (e.g., for tissue engineering)

Information not available in the reviewed literature.

Computational Chemistry and Molecular Modeling of 4 Amino 4 Methyl Cyclohexanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. northwestern.edu Methods like Density Functional Theory (DFT) are commonly used to achieve a balance between accuracy and computational cost for molecules of this size. aps.org

The electronic structure of 4-Amino-4-methyl-cyclohexanol dictates its reactivity and physical properties. Quantum chemical calculations can map the electron density distribution and identify the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactions.

Charge Distribution: The distribution of electron density within the molecule is uneven due to the presence of electronegative oxygen and nitrogen atoms. This leads to a polarized molecule with specific atomic sites carrying partial positive or negative charges. These partial charges are fundamental to understanding non-covalent interactions and the molecule's reactivity profile. A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would likely show a significant partial negative charge on the oxygen and nitrogen atoms, while the hydrogen atoms of the hydroxyl and amino groups, along with the carbon atoms C1 and C4, would exhibit partial positive charges.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound Note: These values are illustrative and represent typical results expected from a DFT calculation. Actual values may vary based on the level of theory and basis set used.

Atom Predicted Mulliken Charge (a.u.)
O (in -OH) -0.65
H (in -OH) +0.42
N (in -NH₂) -0.85
H (in -NH₂) +0.38
C4 (bonded to N and CH₃) +0.15

Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity.

HOMO: The HOMO represents the orbital from which an electron is most likely to be donated. For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the nitrogen and oxygen atoms, with the nitrogen atom's lone pair typically being higher in energy and thus more nucleophilic.

LUMO: The LUMO is the orbital that is most likely to accept an electron. This orbital is typically an antibonding orbital (σ*) associated with the C-O and C-N bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity.

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predictions are highly sensitive to the molecular geometry and the electronic environment of each nucleus. The calculated shielding tensors are typically referenced against a standard compound like tetramethylsilane (TMS) to yield chemical shifts that can be directly compared with experimental spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on calculations for similar cyclohexanol (B46403) and amine structures. researchgate.net Chemical shifts for OH and NH₂ protons are highly dependent on solvent, concentration, and temperature.

Atom/Group Predicted ¹H Chemical Shift (ppm) Atom/Group Predicted ¹³C Chemical Shift (ppm)
-CH₃ 1.1 - 1.3 -CH₃ 25 - 30
Ring -CH₂- 1.4 - 1.9 Ring -CH₂- 30 - 40
-CH-OH 3.5 - 4.0 -CH-OH 65 - 75
-NH₂ 1.5 - 3.0 (broad) -C-(NH₂)(CH₃) 50 - 60

IR Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. libretexts.org These calculations help in assigning specific vibrational modes to the experimental peaks. For this compound, key predicted frequencies would correspond to the stretching and bending of its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups. youtube.commsu.eduorgchemboulder.comuc.edu

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200 - 3500 Strong, Broad
N-H Stretch 3300 - 3500 Medium, Broad (two bands for primary amine)
C-H Stretch (sp³) 2850 - 3000 Strong
N-H Bend 1550 - 1650 Medium
C-O Stretch 1000 - 1250 Strong

Substituted cyclohexanes exist as an equilibrium of different chair and boat conformations. sapub.orggmu.edu Quantum chemical calculations can determine the relative energies of these conformers to predict the most stable three-dimensional structure. This compound has cis and trans stereoisomers, each with distinct conformational preferences.

The stability of a given conformer is primarily determined by the steric strain arising from 1,3-diaxial interactions. researchgate.net Substituents prefer to occupy the more spacious equatorial positions to minimize this strain. By calculating the total electronic energy of each optimized conformer, a relative energy landscape can be constructed.

For the trans isomer (assuming 1,4-substitution), the hydroxyl group and the amino/methyl-substituted carbon are on opposite sides of the ring. The most stable conformation would place the bulky substituents in equatorial positions. For the cis isomer, these groups are on the same side, leading to different steric considerations.

Table 4: Illustrative Relative Energies of Conformers for trans-4-Amino-4-methyl-cyclohexanol Note: The energy values are hypothetical, based on the principle of minimizing 1,3-diaxial interactions. The diequatorial conformer is predicted to be the most stable.

Conformer (Substituents at C1, C4) Relative Energy (kcal/mol) Predicted Population at 298 K
OH (eq), C(NH₂)(CH₃) group (eq) 0.00 >99%

Molecular Dynamics Simulations

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations model the atomic motions over time, offering insights into the dynamic behavior and interactions of molecules in a realistic environment, such as in solution. osf.io

MD simulations can track the conformational transitions of this compound in a solvent. These simulations would reveal the frequency of cyclohexane (B81311) ring flips between different chair conformations and the potential transient population of higher-energy boat or twist-boat conformations. The presence of a solvent like water can influence the conformational equilibrium predicted by gas-phase quantum calculations, as specific solute-solvent hydrogen bonds might stabilize a conformer that is less favorable in isolation.

MD simulations are particularly well-suited for studying the complex network of intermolecular interactions between a solute and the surrounding solvent molecules. acs.orgresearchgate.net For this compound dissolved in water, simulations can characterize the solvation shell.

It is expected that water molecules would form strong hydrogen bonds with both the hydroxyl (-OH) and amino (-NH₂) groups, which can act as both hydrogen bond donors and acceptors. brainly.comchegg.comacs.org The simulations could quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangements. The hydrophobic methyl group and the hydrocarbon cyclohexane ring would likely show weaker interactions with water, leading to a specific structuring of water molecules around these nonpolar regions. The potential for intramolecular hydrogen bonding between the 1-hydroxyl and 4-amino groups is negligible due to the large distance separating them in the cyclohexane ring.

In Silico Design and Prediction of Novel Derivatives of this compound

The computational design and evaluation of novel derivatives of this compound represent a pivotal step in modern medicinal chemistry. By leveraging powerful in silico tools, it is possible to explore a vast chemical space, predict the biological activity and pharmacokinetic properties of virtual compounds, and prioritize the most promising candidates for synthesis and experimental testing. This approach significantly accelerates the drug discovery process, reduces costs, and minimizes the reliance on extensive animal testing.

A typical workflow for the in silico design of novel this compound derivatives involves several key stages, beginning with the definition of a biological target and the creation of a virtual library of candidate molecules. For the purpose of this illustrative study, let us consider a hypothetical scenario where this compound has been identified as a scaffold with potential inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a well-established target in cancer therapy.

Virtual Library Generation

The first step in the design process is the creation of a virtual library of derivatives based on the this compound scaffold. This is achieved by systematically modifying the functional groups of the parent molecule. For instance, substitutions can be made at the amino and hydroxyl groups to explore the structure-activity relationship (SAR). A representative set of virtual derivatives is presented below:

Derivative IDModification at Amino GroupModification at Hydroxyl Group
AMCH-001Acetyl-
AMCH-002-Benzyl
AMCH-003Methyl-
AMCH-004-Phenyl
AMCH-005EthylEthyl

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling is employed to identify the essential steric and electronic features of a ligand that are required for optimal interaction with a specific biological target. For our hypothetical study, a pharmacophore model can be generated based on the known interactions of established ALK inhibitors. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The virtual derivatives of this compound are then screened against this pharmacophore model to identify molecules that possess the desired features.

Following the pharmacophore-based screening, molecular docking studies are performed to predict the binding mode and affinity of the virtual derivatives within the active site of the ALK protein. The crystal structure of ALK (PDB ID: 2XP2) can be used for this purpose. The docking simulations provide a binding score, which is an estimate of the binding free energy, and allows for the visualization of the interactions between the ligand and the protein residues.

Derivative IDDocking Score (kcal/mol)Key Interacting Residues
AMCH-001-7.2MET1199, GLU1197
AMCH-002-8.5LEU1122, GLY1269
AMCH-003-6.8LYS1150, ASP1270
AMCH-004-8.1LEU1256, ALA1148
AMCH-005-7.5GLY1202, LYS1150

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of known ALK inhibitors, it is possible to predict the activity of the newly designed this compound derivatives. The model is built using molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

A simplified, hypothetical QSAR model for ALK inhibition might look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * HBD + c

Where:

pIC50 is the predicted inhibitory activity

LogP is the lipophilicity

MW is the molecular weight

HBD is the number of hydrogen bond donors

c is a constant

Derivative IDPredicted pIC50
AMCH-0016.8
AMCH-0027.9
AMCH-0036.5
AMCH-0047.5
AMCH-0057.1

ADMET Prediction

In addition to predicting biological activity, it is crucial to assess the pharmacokinetic properties of the designed derivatives. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict these properties. These models can forecast parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, helping to identify candidates with favorable drug-like properties.

Derivative IDOral Bioavailability (%)Blood-Brain Barrier PermeabilityPredicted Toxicity
AMCH-00175HighLow
AMCH-00260LowLow
AMCH-00380HighLow
AMCH-00465LowMedium
AMCH-00570MediumLow

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide insights into the molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution of the this compound derivatives. This information can be used to rationalize the observed binding modes and activities and to guide further optimization of the lead compounds.

By integrating these computational approaches, it is possible to design and prioritize novel derivatives of this compound with a high probability of success in subsequent experimental studies. This in silico workflow streamlines the drug discovery process and facilitates the development of new therapeutic agents.

Concluding Perspectives and Future Research Trajectories

Current Challenges and Limitations in the Synthesis and Application of 4-Amino-4-methyl-cyclohexanol

The synthesis of this compound presents notable challenges, primarily stemming from the presence of a quaternary stereocenter at the C4 position. The construction of such sterically hindered centers is a persistent difficulty in organic synthesis. researchgate.netnih.gov

Stereoselectivity: Achieving high stereoselectivity in the synthesis of substituted cyclohexanes is a significant hurdle. nih.gov The synthesis of this compound would require precise control over the relative and absolute stereochemistry of the amino and hydroxyl groups. Methods like the diastereoselective reduction of a corresponding ketofunctionality are often employed, but the directing effects of existing substituents can be complex to predict and control. nih.gov

Synthetic Routes: Common synthetic pathways to aminocyclohexanols involve the reduction of amino ketones or the amination of hydroxyketones. For this compound, a plausible precursor would be 4-amino-4-methylcyclohexanone. The synthesis of this intermediate itself can be challenging. The asymmetric hydrogenation of amino ketones is a powerful tool for producing chiral amino alcohols, but the development of efficient and selective catalysts, especially those based on non-precious metals, is an ongoing area of research. acs.orgnih.govacs.org

Limited Commercial Availability and Applications: The limited specific research and commercial availability of this compound suggest that its applications are not yet widely established. While the broader class of aminocyclohexanols serves as intermediates in pharmaceuticals and as chiral ligands, the specific properties endowed by the 4-methyl substituent have not been extensively explored. guidechem.comguidechem.com

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Amino Ketones

Catalyst SystemMetalKey FeaturesEnantioselectivity (ee)Reference
Ni/Cu CocatalysisNickel/CopperUses water as a hydrogen source, non-precious metals.High acs.org
Cobalt-basedCobaltHigh efficiency, assisted by NH2 coordination, non-redox cycle.Up to 99% nih.govacs.org
Ruthenium-basedRutheniumHigh activity with chiral diphosphine and amine ligands.High nih.gov
Iridium-basedIridiumEffective for aromatic heterocyclic ketones under acidic conditions.Up to 99% nih.gov

Emerging Research Avenues for Novel Reactivity and Derivative Development

Future research into this compound and its derivatives is likely to focus on leveraging its specific structural features to create novel functions and applications.

Novel Derivatives: The development of new derivatives of aminocyclohexanols is an active area of research. For instance, new trans-2-aminocyclohexanols have been synthesized and investigated as potential pH-triggered conformational switches. westmont.edu The conformational equilibrium of these molecules, influenced by intramolecular hydrogen bonding and electrostatic interactions, can be shifted by changes in pH. westmont.edu Similar principles could be applied to derivatives of this compound to create molecular switches or sensors.

Catalysis: Chiral amino alcohols are valuable as ligands in asymmetric catalysis. The specific stereochemistry and steric bulk of this compound could be exploited in the design of new chiral ligands for metal-catalyzed reactions, potentially leading to high levels of enantioselectivity in the synthesis of other chiral molecules.

Pharmaceutical Scaffolds: The cyclohexanone (B45756) skeleton is a core structure in many natural products and pharmaceutical drugs. beilstein-journals.org Aminocyclohexanol moieties also feature in bioactive compounds. nih.gov The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. For example, 4-anilino-6-aminoquinazoline derivatives have been identified as potential inhibitors of MERS-CoV. nih.gov

Potential for Green Chemistry Approaches in Aminocyclohexanol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. mdpi.comejcmpr.comsemanticscholar.org The synthesis of aminocyclohexanols is an area where such approaches can have a significant impact.

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild reaction conditions. A one-pot synthesis of 4-aminocyclohexanol isomers has been developed by combining a keto reductase (KRED) and an amine transaminase (ATA). researchgate.net This enzymatic cascade allows for the stereoselective preparation of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione, a potentially bio-based precursor. researchgate.net Similar enzymatic strategies could be developed for the synthesis of this compound.

Alternative Energy Sources: Microwave-assisted synthesis is a green chemistry technique that can significantly reduce reaction times and energy consumption. mdpi.com This method could be applied to various steps in the synthesis of aminocyclohexanols.

Atom Economy: Asymmetric hydrogenation is an inherently atom-economical method for the synthesis of chiral alcohols, as it involves the direct addition of a hydrogen molecule with 100% atom efficiency. nih.gov The development of more efficient and recyclable catalysts for this process would further enhance its green credentials.

Mechanochemistry: Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding or milling), is an emerging green synthetic tool that can be carried out under solvent-free conditions. nih.gov This approach minimizes the use of hazardous organic solvents.

Table 2: Principles of Green Chemistry in Aminocyclohexanol Synthesis

Green Chemistry PrincipleApplication in Aminocyclohexanol SynthesisPotential BenefitReference
CatalysisUse of enzymatic (e.g., KRED, ATA) or metal-based catalysts (e.g., Ru, Co, Ni).High selectivity, lower energy requirements, reduced waste. nih.govresearchgate.net
Atom EconomyAsymmetric hydrogenation of amino ketones.100% atom efficiency, minimizing byproducts. nih.gov
Use of Renewable FeedstocksSynthesis from bio-based precursors like succinic acid.Reduced reliance on fossil fuels, increased sustainability. researchgate.net
Safer Solvents and AuxiliariesUse of water as a solvent or hydrogen source, or solvent-free conditions (mechanochemistry).Reduced environmental pollution and health hazards. acs.orgnih.gov
Design for Energy EfficiencyMicrowave-assisted synthesis, reactions at ambient temperature.Reduced energy consumption and faster reaction times. mdpi.com

Broader Impact of Aminocyclohexanol Research on Contemporary Organic Chemistry

Research into the synthesis and properties of aminocyclohexanols, including specific targets like this compound, contributes significantly to the broader field of organic chemistry.

Advancement of Synthetic Methodology: The challenges associated with the stereoselective synthesis of substituted cyclohexanes drive the development of new synthetic methods and catalysts. organic-chemistry.orgresearchgate.net Research in this area expands the toolkit available to organic chemists for the construction of complex cyclic molecules.

Understanding Molecular Interactions: The study of the conformational preferences of substituted cyclohexanols provides valuable insights into non-covalent interactions, such as intramolecular hydrogen bonding. westmont.edu This fundamental knowledge is crucial for understanding molecular recognition, enzyme function, and drug-receptor interactions.

Foundation for Life Sciences: Organic chemistry is the foundation for understanding biological processes at the molecular level. solubilityofthings.comprimescholars.com Aminocyclohexanols and their derivatives serve as important building blocks and structural motifs in biologically active molecules, contributing to drug discovery and the development of new therapies. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Amino-4-methyl-cyclohexanol, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of 4-methylcyclohexanone using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel or palladium on carbon). Alternative methods include:
  • Catalytic Hydrogenation : Reductive amination of 4-methylcyclohexanone with ammonium acetate under high-pressure hydrogen (50–100 psi) at 80–100°C, yielding ~60–75% product after purification via recrystallization.
  • Stereochemical Considerations : The trans-isomer (e.g., trans-4-amino-1-methylcyclohexanol) can be synthesized via selective reduction of 4-hydroxy-4-methylcyclohexanone intermediates, as noted in pharmaceutical synthesis pathways .
  • Critical Factors : Temperature, catalyst loading, and solvent polarity significantly impact stereoselectivity and yield.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation exposure; the compound is harmful if inhaled (LD₅₀ data suggests moderate toxicity).
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Contaminated surfaces require decontamination with ethanol or isopropanol .

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
TechniqueParametersUtility
HPLC C18 column, 0.1% TFA in H₂O/MeOH gradientPurity assessment (>98%)
NMR ¹H NMR (D₂O): δ 1.2–1.8 (m, cyclohexyl H), 3.1 (s, NH₂)Structural confirmation
MP 110°C (trans-isomer) Consistency with literature
  • Chiral Chromatography : Required to distinguish cis/trans isomers, which exhibit divergent biological activities .

Advanced Research Questions

Q. How does stereochemistry (cis vs. trans) of this compound influence its pharmacological activity?

  • Methodological Answer :
  • Case Study : The trans-isomer (CAS 27489-62-9) is a key intermediate in Ambroxol synthesis, a mucolytic agent. Its planar NH₂/OH groups enhance binding to respiratory tract enzymes, whereas the cis-isomer shows reduced activity due to steric hindrance .
  • Experimental Design :

Synthesize both isomers via chiral resolution (e.g., diastereomeric salt formation).

Test in vitro enzyme inhibition assays (e.g., hyaluronidase) to compare efficacy.

Use molecular docking simulations to map steric effects on receptor binding .

Q. What mechanistic insights explain contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Contradiction : Reported solubility varies between aqueous (high in acidic pH due to NH₂ protonation) and organic solvents (moderate in ethanol).
  • Resolution Strategy :
  • pH-Dependent Studies : Measure solubility at pH 2–12 to identify ionization effects (pKa ~9.5 for NH₂).
  • Molecular Dynamics Simulations : Model solvent interactions; the cyclohexane ring favors nonpolar solvents, while NH₂/OH groups enhance aqueous solubility .

Q. What advanced catalytic systems improve the enantioselective synthesis of this compound?

  • Methodological Answer :
  • Asymmetric Catalysis : Chiral Ru-BINAP complexes enable enantiomeric excess (ee) >90% in reductive amination.
  • Flow Chemistry : Continuous hydrogenation reactors enhance reproducibility and reduce side products (e.g., over-reduction to cyclohexanol derivatives) .
  • Table : Catalyst Performance Comparison
Catalystee (%)Yield (%)
Ru-(S)-BINAP9278
Pd/C (racemic)065

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points (e.g., 110°C for trans-isomer vs. unlisted cis-isomer ).
    • Root Cause : Impurities or incomplete isomer separation during synthesis.
    • Resolution : Cross-validate with differential scanning calorimetry (DSC) and X-ray crystallography.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.